molecular formula C15H18O5 B3220144 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione CAS No. 119101-24-5

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione

Cat. No.: B3220144
CAS No.: 119101-24-5
M. Wt: 278.3 g/mol
InChI Key: HJRCBOQATKJKRJ-UHFFFAOYSA-N
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Description

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones It features a cyclohexane ring substituted with a 2,3,4-trimethoxyphenyl group and two keto groups at the 1 and 3 positions

Biochemical Analysis

Biochemical Properties

The 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione compound, like other TMP compounds, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . It interacts with various enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

This compound has displayed notable anti-cancer effects by effectively inhibiting tubulin . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it plays a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the 2,3,4-trimethoxyphenyl group, which can be derived from commercially available trimethoxybenzene.

    Cyclohexane Ring Formation: The cyclohexane ring is formed through a series of cyclization reactions. One common method involves the use of cyclohexanone as a starting material, which undergoes a Michael addition with an appropriate enone to form the cyclohexane ring.

    Keto Group Introduction: The introduction of the keto groups at the 1 and 3 positions is achieved through oxidation reactions. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of diols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of cyclohexane-1,3-diol derivatives.

    Substitution: Formation of substituted trimethoxyphenyl derivatives.

Scientific Research Applications

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3,4-Trimethoxyphenyl)cyclohexane-1,3-dione is unique due to the presence of the 2,3,4-trimethoxyphenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-18-13-5-4-12(14(19-2)15(13)20-3)9-6-10(16)8-11(17)7-9/h4-5,9H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRCBOQATKJKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC(=O)CC(=O)C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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